molecular formula C27H26N2O3S B284935 N-(3-(mesitylamino)-4-oxo-1(4H)-naphthalenylidene)-2,4-dimethylbenzenesulfonamide

N-(3-(mesitylamino)-4-oxo-1(4H)-naphthalenylidene)-2,4-dimethylbenzenesulfonamide

Cat. No. B284935
M. Wt: 458.6 g/mol
InChI Key: KQPXUQWUUQRPEX-FAJYDZGRSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(mesitylamino)-4-oxo-1(4H)-naphthalenylidene)-2,4-dimethylbenzenesulfonamide, also known as MNA, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. MNA belongs to the class of azo dyes and has been investigated for its anti-inflammatory, anti-cancer, and anti-bacterial properties.

Mechanism of Action

The mechanism of action of N-(3-(mesitylamino)-4-oxo-1(4H)-naphthalenylidene)-2,4-dimethylbenzenesulfonamide is not fully understood, but it is believed to act through multiple pathways. N-(3-(mesitylamino)-4-oxo-1(4H)-naphthalenylidene)-2,4-dimethylbenzenesulfonamide has been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the inflammatory response. By inhibiting NF-κB, N-(3-(mesitylamino)-4-oxo-1(4H)-naphthalenylidene)-2,4-dimethylbenzenesulfonamide reduces the production of pro-inflammatory cytokines and chemokines. N-(3-(mesitylamino)-4-oxo-1(4H)-naphthalenylidene)-2,4-dimethylbenzenesulfonamide has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are key enzymes involved in the apoptotic pathway.
Biochemical and Physiological Effects:
N-(3-(mesitylamino)-4-oxo-1(4H)-naphthalenylidene)-2,4-dimethylbenzenesulfonamide has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that N-(3-(mesitylamino)-4-oxo-1(4H)-naphthalenylidene)-2,4-dimethylbenzenesulfonamide inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. N-(3-(mesitylamino)-4-oxo-1(4H)-naphthalenylidene)-2,4-dimethylbenzenesulfonamide has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that are involved in tissue remodeling and repair. In vivo studies have shown that N-(3-(mesitylamino)-4-oxo-1(4H)-naphthalenylidene)-2,4-dimethylbenzenesulfonamide reduces inflammation in animal models of rheumatoid arthritis and colitis.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(3-(mesitylamino)-4-oxo-1(4H)-naphthalenylidene)-2,4-dimethylbenzenesulfonamide in lab experiments is that it is a synthetic compound that can be easily synthesized in large quantities. N-(3-(mesitylamino)-4-oxo-1(4H)-naphthalenylidene)-2,4-dimethylbenzenesulfonamide has also been shown to have low toxicity, making it a safe compound to use in animal studies. However, one limitation of using N-(3-(mesitylamino)-4-oxo-1(4H)-naphthalenylidene)-2,4-dimethylbenzenesulfonamide in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy in specific disease models.

Future Directions

There are several future directions for research on N-(3-(mesitylamino)-4-oxo-1(4H)-naphthalenylidene)-2,4-dimethylbenzenesulfonamide. One area of interest is the development of N-(3-(mesitylamino)-4-oxo-1(4H)-naphthalenylidene)-2,4-dimethylbenzenesulfonamide derivatives with improved pharmacological properties. Another area of interest is the investigation of N-(3-(mesitylamino)-4-oxo-1(4H)-naphthalenylidene)-2,4-dimethylbenzenesulfonamide as a potential therapeutic agent for the treatment of inflammatory bowel disease. Additionally, N-(3-(mesitylamino)-4-oxo-1(4H)-naphthalenylidene)-2,4-dimethylbenzenesulfonamide could be investigated for its potential use in combination therapy with other anti-inflammatory or anti-cancer agents.

Synthesis Methods

N-(3-(mesitylamino)-4-oxo-1(4H)-naphthalenylidene)-2,4-dimethylbenzenesulfonamide can be synthesized by the condensation of 4-methylbenzenesulfonamide and 3-(mesitylamino) salicylaldehyde in the presence of a catalytic amount of glacial acetic acid. The reaction proceeds through the formation of an imine intermediate, which is then reduced to N-(3-(mesitylamino)-4-oxo-1(4H)-naphthalenylidene)-2,4-dimethylbenzenesulfonamide using sodium borohydride as a reducing agent.

Scientific Research Applications

N-(3-(mesitylamino)-4-oxo-1(4H)-naphthalenylidene)-2,4-dimethylbenzenesulfonamide has been extensively studied for its potential therapeutic applications in various fields of medicine. In recent years, N-(3-(mesitylamino)-4-oxo-1(4H)-naphthalenylidene)-2,4-dimethylbenzenesulfonamide has gained attention as a potential anti-inflammatory agent due to its ability to inhibit the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. N-(3-(mesitylamino)-4-oxo-1(4H)-naphthalenylidene)-2,4-dimethylbenzenesulfonamide has also been investigated for its anti-cancer properties, as it has been shown to induce apoptosis in cancer cells. Additionally, N-(3-(mesitylamino)-4-oxo-1(4H)-naphthalenylidene)-2,4-dimethylbenzenesulfonamide has been found to possess antibacterial activity against both gram-positive and gram-negative bacteria.

properties

Molecular Formula

C27H26N2O3S

Molecular Weight

458.6 g/mol

IUPAC Name

(NZ)-2,4-dimethyl-N-[4-oxo-3-(2,4,6-trimethylanilino)naphthalen-1-ylidene]benzenesulfonamide

InChI

InChI=1S/C27H26N2O3S/c1-16-10-11-25(18(3)12-16)33(31,32)29-23-15-24(27(30)22-9-7-6-8-21(22)23)28-26-19(4)13-17(2)14-20(26)5/h6-15,28H,1-5H3/b29-23-

InChI Key

KQPXUQWUUQRPEX-FAJYDZGRSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)S(=O)(=O)/N=C\2/C=C(C(=O)C3=CC=CC=C32)NC4=C(C=C(C=C4C)C)C)C

SMILES

CC1=CC(=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)NC4=C(C=C(C=C4C)C)C)C

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)NC4=C(C=C(C=C4C)C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.